Bis(3,5-di(trifluoromethyl)phenyl)phosphine

Catalog No.
S1498504
CAS No.
166172-69-6
M.F
C16H7F12P
M. Wt
458.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5-di(trifluoromethyl)phenyl)phosphine

CAS Number

166172-69-6

Product Name

Bis(3,5-di(trifluoromethyl)phenyl)phosphine

IUPAC Name

bis[3,5-bis(trifluoromethyl)phenyl]phosphane

Molecular Formula

C16H7F12P

Molecular Weight

458.18 g/mol

InChI

InChI=1S/C16H7F12P/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)29-12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6,29H

InChI Key

OTQIBIWGQUJMOM-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)PC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F

Catalysis

  • Transition-metal catalyzed cross-coupling reactions: P(3,5-CF3-Ph)2 serves as a versatile ligand for various transition metals like palladium, nickel, and rhodium in numerous cross-coupling reactions, including:
    • Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides .
    • Negishi coupling: This reaction forms carbon-carbon bonds between organozinc compounds and organic halides .
    • Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides .
    • Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents and organic halides .
    • Hiyama coupling: This reaction forms carbon-carbon bonds between organosilanes and organic halides .
    • Heck reaction: This reaction forms carbon-carbon bonds between alkenes and aryl or vinyl halides .
    • Buchwald-Hartwig amination: This reaction forms carbon-nitrogen bonds between amines and aryl or vinyl halides .

The electron-withdrawing nature of the trifluoromethyl groups in P(3,5-CF3-Ph)2 influences the electronic properties of the catalyst, leading to efficient and selective cross-coupling reactions.

Asymmetric Catalysis

P(3,5-CF3-Ph)2 can be modified with chiral substituents to create chiral phosphine ligands, which are crucial for asymmetric catalysis. These modified ligands enable the generation of enantioenriched products in various reactions, such as:

  • Asymmetric hydrogenation: This reaction involves the reduction of unsaturated carbon-carbon bonds with one hydrogen atom adding to each carbon, resulting in a chiral product. P(3,5-CF3-Ph)2-based ligands have been successfully employed in rhodium-catalyzed asymmetric hydrogenations .
  • Asymmetric hydrovinylation: This reaction involves the addition of a vinyl group to a carbon-carbon double bond in a stereoselective manner. P(3,5-CF3-Ph)2-derived ligands have shown promising results in achieving enantioselectivity in asymmetric hydrovinylation reactions .

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is a phosphine compound characterized by its unique structure, which features two 3,5-di(trifluoromethyl)phenyl groups attached to a phosphorus atom. This compound is notable for its high electron-withdrawing trifluoromethyl groups, which significantly influence its chemical reactivity and stability. The molecular formula for Bis(3,5-di(trifluoromethyl)phenyl)phosphine is C16H6F12P, with a molecular weight of approximately 458.18 g/mol .

The compound's structure contributes to its potential applications in various

Bis(3,5-di(trifluoromethyl)phenyl)phosphine functions as a ligand in cross-coupling reactions. It donates a lone pair of electrons from the phosphorus atom to a transition metal center (Pd or Ni). This complexation activates the catalyst for oxidative addition, insertion, and reductive elimination steps, ultimately leading to the formation of the desired carbon-carbon bond.

Bis(3,5-di(trifluoromethyl)phenyl)phosphine is likely to exhibit similar hazards as other phosphine ligands:

  • Toxicity: May be harmful if inhaled, ingested, or absorbed through the skin.
  • Flammability: May ignite on contact with heat or flame.
  • Reactivity: Can react with air and moisture, releasing toxic fumes.
, particularly those involving cross-coupling techniques. These include:

  • Buchwald-Hartwig Cross Coupling: Utilized for the formation of carbon-nitrogen bonds.
  • Suzuki-Miyaura Coupling: Facilitates the coupling of boronic acids with aryl halides.
  • Stille Coupling: Involves the coupling of organostannanes with halides.
  • Sonogashira Coupling: Used for the formation of carbon-carbon bonds between terminal alkynes and aryl halides.
  • Negishi Coupling: Involves the reaction of organozinc reagents with organic halides.
  • Hiyama Coupling: Facilitates the coupling of organosilicon compounds with halides.
  • Heck Reaction: Involves the coupling of alkenes with aryl halides.

These reactions are significant in organic synthesis, allowing for the construction of complex molecules from simpler precursors .

While specific biological activities of Bis(3,5-di(trifluoromethyl)phenyl)phosphine have not been extensively documented, phosphines and their derivatives are often investigated for their potential as biological probes or therapeutic agents. The electron-withdrawing nature of the trifluoromethyl groups may influence the compound's interactions with biological targets. Further research would be necessary to elucidate any specific biological effects or mechanisms of action associated with this compound.

The synthesis of Bis(3,5-di(trifluoromethyl)phenyl)phosphine typically involves the following methods:

  • Direct Phosphination: Reaction of chlorinated or brominated 3,5-di(trifluoromethyl)phenyl compounds with phosphine reagents under controlled conditions.
  • Reduction Reactions: Reduction of corresponding phosphine oxides or phosphonium salts using suitable reducing agents.
  • Coupling Reactions: Employing palladium-catalyzed cross-coupling techniques to form the desired phosphine from pre-functionalized aryl halides and phosphorous sources.

These methods allow for the efficient production of Bis(3,5-di(trifluoromethyl)phenyl)phosphine while maintaining high yields and purity .

Bis(3,5-di(trifluoromethyl)phenyl)phosphine finds applications in various fields:

  • Catalysis: Acts as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
  • Material Science: Used in the synthesis of novel polymers and materials with enhanced thermal stability and solubility characteristics.
  • Organic Synthesis: Serves as an intermediate or reagent in complex organic syntheses.

Its unique electronic properties make it valuable in developing advanced materials and chemical processes .

Interaction studies involving Bis(3,5-di(trifluoromethyl)phenyl)phosphine primarily focus on its role as a ligand in coordination chemistry. The compound's ability to stabilize transition metals can be evaluated through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These studies help elucidate the binding modes and stability constants associated with metal-ligand complexes formed with this phosphine .

Several compounds share structural features or functional properties with Bis(3,5-di(trifluoromethyl)phenyl)phosphine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Tris[3,5-bis(trifluoromethyl)phenyl]phosphineTrisubstituted PhosphineThree trifluoromethyl groups enhance electron density
Bis(3,5-bis(trifluoromethyl)phenyl)chlorophosphineChlorinated PhosphineContains chlorine substituent affecting reactivity
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxideOxide DerivativeExhibits different reactivity due to oxidation

The uniqueness of Bis(3,5-di(trifluoromethyl)phenyl)phosphine lies in its balanced structure that allows for versatile reactivity while maintaining stability due to the presence of multiple trifluoromethyl groups .

XLogP3

6.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Bis(3,5-di(trifluoromethyl)phenyl)phosphine

Dates

Modify: 2023-08-15

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